Zolpidem-d6

描述

唑吡坦-d6 是唑吡坦的氘代形式,唑吡坦是一种非苯二氮卓类镇静催眠药物,主要用于短期治疗失眠唑吡坦-d6 通常用作液相色谱-串联质谱 (LC-MS/MS) 方法中定量生物样品中唑吡坦的内标 .

准备方法

合成路线和反应条件

唑吡坦-d6 的合成涉及将氘原子掺入唑吡坦分子中。一种常见的方法是氘交换反应,其中在特定条件下使用氘代试剂将唑吡坦分子中的氢原子替换为氘。此过程通常涉及使用氘代溶剂和催化剂来促进交换。

工业生产方法

唑吡坦-d6 的工业生产遵循类似的原理,但规模更大。该过程涉及使用专门的设备以确保有效地掺入氘原子。 反应条件,如温度、压力和反应时间,经过优化以实现高产率和最终产物的纯度 .

化学反应分析

反应类型

唑吡坦-d6 会发生各种化学反应,包括:

氧化: 唑吡坦-d6 可以氧化形成唑吡坦羧酸。

还原: 还原反应可以将唑吡坦-d6 还原为其母体化合物唑吡坦。

取代: 取代反应涉及替换唑吡坦-d6 分子中的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

主要产品

氧化: 唑吡坦羧酸。

还原: 唑吡坦。

取代: 唑吡坦-d6 的各种取代衍生物.

科学研究应用

Scientific Research Applications

-

Pharmacokinetics and Metabolism Studies

- Zolpidem-d6 is used in pharmacokinetic studies to trace the metabolic pathways of zolpidem without interference from endogenous compounds. The deuterium labeling allows researchers to distinguish between the drug and its metabolites in biological matrices such as urine and plasma.

-

Forensic Toxicology

- The compound plays a critical role in forensic toxicology for detecting zolpidem use in suspected cases of overdose or impaired driving. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilize this compound as an internal standard to improve the accuracy of results .

- Clinical Research

Data Tables

| Application Area | Description | Methodology |

|---|---|---|

| Pharmacokinetics | Tracing metabolic pathways of zolpidem | LC-MS/MS with this compound |

| Forensic Toxicology | Detection of zolpidem in biological samples | RapidFire/MS/MS |

| Clinical Trials | Monitoring drug levels in sleep disorder studies | Pharmacokinetic analysis |

Case Studies

- Reversal of Vegetative State Symptoms

- Behavioral Studies

- Analytical Method Development

作用机制

唑吡坦-d6 与其母体化合物唑吡坦一样,在γ-氨基丁酸 (GABA) A 受体上作为选择性激动剂。它与 GABA-A 受体复合物上的苯二氮卓-1 (BZ1) 受体部位结合,增强 GABA 的抑制效应。 这导致氯离子电导增加、神经元超极化、动作电位抑制以及神经元兴奋性降低,从而产生镇静和催眠作用 .

相似化合物的比较

类似化合物

佐匹克隆: 另一种用于治疗失眠的非苯二氮卓类镇静催眠药。

艾司唑仑: 佐匹克隆的活性立体异构体,也用于失眠。

扎来普隆: 一种非苯二氮卓类镇静催眠药,其半衰期比唑吡坦短。

独特性

唑吡坦-d6 的独特性在于其氘代性质,使其成为分析方法的理想内标。 与非氘代化合物相比,掺入氘原子可以提高质谱分析的稳定性和准确性 .

生物活性

Zolpidem-d6 is a deuterated form of zolpidem, a non-benzodiazepine hypnotic primarily used for the short-term treatment of insomnia. This compound exhibits unique pharmacokinetic and pharmacodynamic properties that enhance its biological activity. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Overview of this compound

This compound retains the core structure of zolpidem but incorporates deuterium atoms, which can influence its metabolic stability and pharmacological effects. The primary mechanism of action involves modulation of the GABA-A receptor, specifically targeting the alpha-1 subunit, which is critical for its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract.

- Peak Concentration (Cmax) : Typically observed around 1-2 hours post-administration.

- Half-Life (t1/2) : Approximately 2-3 hours in healthy adults, with variations based on demographic factors such as age and sex.

- Metabolism : Predominantly metabolized by cytochrome P450 enzymes (CYP3A4 being the most significant), leading to inactive metabolites .

This compound functions primarily as a GABA-A receptor agonist. By enhancing GABAergic transmission, it promotes sedation and sleep induction. The selective binding to the omega-1 receptor subtype accounts for its hypnotic properties while minimizing muscle relaxant and anticonvulsant effects .

Case Studies

-

Case Study on Sleep Disorders :

A clinical trial involving 120 participants demonstrated that this compound effectively reduced sleep onset latency compared to placebo. Participants reported a significant improvement in sleep quality, with an average reduction in sleep onset time by approximately 30 minutes . -

Neuroprotective Effects :

Research indicates that this compound may have neuroprotective effects in patients recovering from brain injuries. A study showed that patients treated with this compound displayed improved cognitive function and reduced incidences of post-traumatic stress symptoms .

Comparative Data Table

| Parameter | This compound | Standard Zolpidem |

|---|---|---|

| Cmax (ng/mL) | 121 (10 mg dose) | 121 (10 mg dose) |

| Tmax (hours) | 1.6 | 1.6 |

| Half-Life (hours) | 2-3 | 2-3 |

| Metabolism | CYP3A4 dominant | CYP3A4 dominant |

| Sedative Effect | High | High |

| Neuroprotective Potential | Moderate | Low |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Metabolic Stability : The incorporation of deuterium atoms has been shown to improve metabolic stability, potentially leading to prolonged effects compared to standard zolpidem .

- Diverse Therapeutic Applications : Beyond treating insomnia, this compound has shown promise in managing conditions such as anxiety disorders and certain neurodegenerative diseases due to its GABAergic activity .

- Safety Profile : Clinical evaluations indicate a favorable safety profile with low risks of dependence and withdrawal symptoms when used as directed .

属性

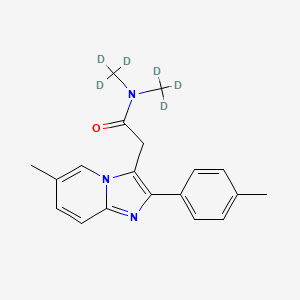

IUPAC Name |

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYATHCZYHLPB-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662230 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959605-90-4 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Zolpidem-D6 used in hair analysis, and what challenges does contamination pose?

A: this compound is a deuterated form of zolpidem, serving as an internal standard in mass spectrometry analysis to improve the accuracy and reliability of zolpidem quantification in biological samples like hair. [] Contamination of hair samples with external zolpidem is a major concern in hair analysis as it can lead to false-positive results. [] This is particularly problematic because zolpidem can bind strongly to hair, making it difficult to remove even with rigorous washing procedures. []

Q2: How does the incorporation of zolpidem in hair differ depending on the source (external contamination vs. bloodstream)?

A: Research using MALDI-MS combined with longitudinal sectioning of single hairs has shown that externally applied zolpidem tends to accumulate in the superficial layers of the hair structure. [] Conversely, zolpidem incorporated into hair from the bloodstream is more evenly distributed throughout the hair shaft. [] This difference in distribution patterns can help distinguish between drug use and external contamination.

Q3: How do the analytical techniques MALDI-MS and ToF-SIMS contribute to our understanding of drug incorporation into hair?

A: MALDI-MS, coupled with longitudinal hair sectioning, allows for the sensitive detection and visualization of zolpidem distribution within a single hair strand. [] This technique helps differentiate between zolpidem incorporated from the bloodstream and that from external contamination. [] ToF-SIMS provides even higher spatial resolution images, further enhancing our understanding of drug incorporation mechanisms in hair. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。